molecular formula C18H16N2O3 B14639903 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- CAS No. 52589-77-2

4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-

Cat. No.: B14639903
CAS No.: 52589-77-2
M. Wt: 308.3 g/mol
InChI Key: WEOHSYXMUZOVHY-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone features a 2-methylphenyl substituent at position 3 and an (acetyloxy)methyl group at position 2. The acetyloxy group at position 2 introduces ester functionality, which may influence hydrolysis rates and bioavailability compared to other substituents .

The synthesis of this compound likely involves condensation of anthranilic acid derivatives with acetylated reagents, followed by substitution reactions at position 2, as demonstrated in methods using 5(4H)-oxazolones or hydrazine hydrate .

Properties

CAS No.

52589-77-2

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate

InChI

InChI=1S/C18H16N2O3/c1-12-7-3-6-10-16(12)20-17(11-23-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3

InChI Key

WEOHSYXMUZOVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC(=O)C

Origin of Product

United States

Preparation Methods

Core Quinazolinone Formation

The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A widely adopted protocol involves:

  • Acylation of anthranilic acid : Anthranilic acid reacts with chloroacetonitrile in methanol under basic conditions (e.g., sodium methoxide) to form 2-chloromethyl-4(3H)-quinazolinone.
  • Substitution at the 3-position : The chloromethyl intermediate undergoes nucleophilic substitution with 2-methylaniline to introduce the 2-methylphenyl group.
  • Acetylation : The hydroxymethyl derivative (formed via hydrolysis of the chloromethyl group) is acetylated using acetic anhydride to install the acetyloxy moiety.

Key Reaction Conditions :

  • Solvent: Anhydrous methanol or ethanol.
  • Temperature: 60–80°C for substitution; room temperature for acetylation.
  • Yield: 55–70% for the final step.

Benzoxazinone Intermediate Route

Synthesis via Benzoxazinone Cyclization

This method leverages benzoxazinones as intermediates for constructing the quinazolinone core:

  • Formation of benzoxazinone : Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one.
  • Ring-opening with amines : The benzoxazinone is treated with 2-methylaniline in chloroform under reflux to yield 3-(2-methylphenyl)-4(3H)-quinazolinone.
  • Functionalization : The hydroxymethyl group is introduced at position 2 via Mannich reaction, followed by acetylation.

Advantages :

  • High regioselectivity due to steric and electronic effects of the 2-methylphenyl group.
  • Scalable to multi-gram quantities.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation enhances reaction efficiency for time-sensitive steps:

  • Cyclocondensation : Anthranilic acid, 2-methylbenzaldehyde, and acetic anhydride are irradiated at 120°C for 15 minutes to form the quinazolinone core.
  • Post-modification : The acetyloxy methyl group is introduced via a two-step process:
    • Hydroxymethylation using paraformaldehyde.
    • Acetylation with acetyl chloride.

Performance Metrics :

  • Reaction time reduced by 80% compared to conventional heating.
  • Overall yield: 62%.

Metal-Free Acid-Promoted Synthesis

Green Chemistry Approach

A solvent-free method employs concentrated HCl as a catalyst:

  • Cyclocondensation : Anthranilic acid reacts with 2-methylbenzaldehyde in glacial acetic acid at 100°C for 6 hours.
  • Oxidative elimination : The dihydroquinazolinone intermediate is dehydrogenated using iodine to yield the aromatic quinazolinone.
  • Acetylation : The hydroxymethyl group is acetylated under mild conditions (acetic anhydride, pyridine).

Environmental Benefits :

  • Eliminates toxic solvents and transition-metal catalysts.
  • Achieves 68% yield with >95% purity.

Comparative Analysis of Methods

Method Key Steps Yield (%) Reaction Time Scalability
Cyclization Chloroacetonitrile substitution 55–70 8–12 h High
Benzoxazinone Route Benzoxazinone ring-opening 60–75 24–48 h Moderate
Microwave-Assisted Microwave irradiation 62 15–30 min Low
Acid-Promoted Solvent-free cyclocondensation 68 6 h High

Mechanistic Insights :

  • The acetyloxy methyl group’s introduction is most efficient via Mitsunobu reaction (using DIAD and PPh3) or direct acetylation of hydroxymethyl precursors.
  • Steric hindrance from the 2-methylphenyl group necessitates elevated temperatures for substitutions at position 3.

Challenges and Optimization Strategies

Common Pitfalls

  • Hydrolysis of acetyloxy group : Moisture-sensitive steps require rigorous drying of reagents and solvents.
  • Byproduct formation : Over-acetylation can occur if reaction times exceed optimal durations.

Recent Innovations (2023–2025)

  • Enzymatic acetylation : Lipase-catalyzed acetylation improves regioselectivity and reduces waste.
  • Flow chemistry : Continuous-flow systems enhance reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anticonvulsant and antimalarial activities .

Comparison with Similar Compounds

Table 1: Substituent Effects at Positions 2 and 3

Compound Name Position 2 Substituent Position 3 Substituent Key Synthetic Method Biological Activity References
Target Compound (Acetyloxy)methyl 2-Methylphenyl Condensation with 5(4H)-oxazolones Under investigation
2-(Methoxymethyl)-3-(2-methylphenyl)- Methoxymethyl 2-Methylphenyl Reaction with methylating agents Improved solubility
3-(4-Fluorophenyl)-2-methyl- Methyl 4-Fluorophenyl Pd-catalyzed cross-coupling Enhanced antifungal activity
3-(4-Bromophenyl)-4-(3H)-quinazolinone - 4-Bromophenyl Electrophilic substitution High anti-inflammatory activity
2-(1-Chloroethyl)-3-(4-methoxyphenyl)- 1-Chloroethyl 4-Methoxyphenyl Halogenation reactions Increased reactivity
3-(4-Hydroxy-2-methylphenyl)-2-methyl- Methyl 4-Hydroxy-2-methylphenyl Mannich reaction Polar, improved antioxidant

Key Observations :

  • Position 2 : The (acetyloxy)methyl group in the target compound provides ester functionality, which may undergo hydrolysis to yield hydroxymethyl derivatives, enhancing metabolic interactions . In contrast, methoxymethyl () or halogenated substituents () alter stability and electronic properties.
  • Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in ) exhibit stronger antifungal activity due to enhanced electrophilicity .

Key Findings :

  • Anti-Inflammatory Activity : Bromine and methyl groups at position 3 () significantly inhibit protein denaturation, with IC₅₀ values comparable to ibuprofen.
  • Antioxidant Activity : Methoxy and methyl groups enhance radical scavenging, likely due to electron-donating effects .
  • Antifungal Activity : Halogenation at position 7 (e.g., UR-9825 in ) or fluorophenyl at position 3 () improves potency against filamentous fungi.

Structure-Activity Relationships (SAR)

Position 2 :

  • Ester Groups : (Acetyloxy)methyl may improve prodrug characteristics, as esters are prone to hydrolysis, releasing active metabolites .
  • Halogenated Substituents : Chloroethyl () increases electrophilicity but may reduce metabolic stability.

Position 3 :

  • Aryl Groups : 2-Methylphenyl provides moderate steric hindrance, balancing lipophilicity and solubility. Fluorophenyl () enhances antifungal activity via halogen bonding .
  • Hydroxy Groups : Polar substituents like 4-hydroxyphenyl () improve antioxidant capacity but may reduce bioavailability.

Biological Activity

4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. The compound's unique structure, characterized by an acetyloxy methyl group and a 2-methylphenyl substituent, enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O3C_{17}H_{14}N_{2}O_{3} with a molecular weight of approximately 294.31 g/mol. The presence of functional groups significantly influences its reactivity and biological activities.

Property Value
Molecular FormulaC17H14N2O3
Molecular Weight294.31 g/mol
Structure TypeQuinazolinone

Antimicrobial Activity

Research has demonstrated that derivatives of 4(3H)-quinazolinone exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies indicate that certain derivatives can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 4(3H)-quinazolinone derivatives has also been explored. In vitro assays reveal that these compounds can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cancer cell proliferation .

The biological activity of 4(3H)-quinazolinone is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetyloxy group facilitates hydrogen bonding, enhancing binding affinity with biological targets. This interaction can lead to modulation of enzyme activities, such as acetylcholinesterase inhibition, which is relevant for neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several quinazolinone derivatives against clinical isolates. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains .
  • Anticancer Assay : In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

The unique structure of 4(3H)-quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- allows for comparison with other quinazolinone derivatives:

Compound Name Structure Type Notable Activity
2-Methyl-3-phenylquinazolin-4-oneQuinazolinoneAntimicrobial properties
6-Chloro-2-methylquinazolin-4-oneQuinazolinoneAnticancer activity
2-(4-Methoxyphenyl)quinazolin-4-oneQuinazolinoneAntifungal activity

The modifications in the acetyloxy methyl substitution enhance the biological activity compared to other quinazolinones by improving interactions with biological targets .

Q & A

Q. What are the established synthetic routes for 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone?

Methodological Answer: The synthesis typically involves cyclization of methyl 2-acylaminobenzoate derivatives with amine hydrochlorides in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine at 180°C . Alternative methods include:

  • Condensation with ethyl chloroacetate : Reaction of 4(3H)-quinazolinone with ethyl chloroacetate in dried acetone under reflux, catalyzed by K₂CO₃, yielding 3-(ethoxycarbonylmethyl) derivatives (86% yield) .
  • DABCO-catalyzed synthesis : One-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines under solvent-free conditions, achieving high yields .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield (%)Reference
P₂O₅-amine mixtureP₂O₅, N,N-dimethylcyclohexylamine60-75
Ethyl chloroacetate routeK₂CO₃ in acetone86
DABCO catalysisDABCO, solvent-free85-95

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography : Determines planar bicyclic quinazoline systems and dihedral angles between substituents (e.g., 81.18° for a related derivative) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies methyl, acetyloxy, and aromatic protons (e.g., δ 2.3 ppm for CH₃ in 2-methylphenyl) .
    • IR : Confirms carbonyl (C=O) stretches near 1680 cm⁻¹ and ester (C-O) bands at 1250 cm⁻¹ .

Q. What biological activities have been reported for this compound and its derivatives?

Methodological Answer: Reported activities include:

  • Anti-inflammatory : Evaluated via carrageenan-induced paw edema in mice (e.g., 30-50% inhibition at 50 mg/kg) .
  • Analgesic : Assessed using p-benzoquinone-induced writhing tests (e.g., 40% reduction in writhing) .
  • Anticholinesterase : IC₅₀ values of 2-10 μM against acetylcholinesterase (AChE) using Ellman’s assay .
  • Antibacterial/Antifungal : Tested via MIC assays against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing 3-substituted derivatives?

Methodological Answer: Key factors include:

  • Catalyst selection : DABCO improves yields (85-95%) by facilitating solvent-free condensation .
  • Temperature control : Heating at 180°C for 45 minutes ensures complete cyclization without decomposition .
  • Solvent choice : Ethanol-water (90:10) recrystallization enhances purity (>95%) .

Q. What methodological considerations are critical in evaluating acetylcholinesterase inhibition?

Methodological Answer: Ellman’s assay requires:

  • Substrate concentration : 0.5 mM acetylthiocholine iodide.
  • Enzyme activity : AChE activity measured at 412 nm via DTNB-thiocholine reaction .
  • Controls : Donepezil (reference inhibitor) and solvent blanks to normalize data.

Q. How do structural modifications (e.g., substituent position) influence anti-inflammatory activity?

Methodological Answer:

  • 2-Methylphenyl vs. 4-methoxyphenyl : 2-Methylphenyl enhances lipophilicity, improving membrane permeability (e.g., 50% edema inhibition vs. 35% for 4-methoxyphenyl) .
  • Acetyloxy group : Electron-withdrawing effects stabilize intermediate radicals in COX-2 inhibition .

Q. Table 2: Substituent Effects on Anti-inflammatory Activity

Substituent% Edema Inhibition (50 mg/kg)Reference
2-Methylphenyl50
4-Methoxyphenyl35
2-Hydroxyphenyl25

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation time for AChE assays) .
  • Structural analogs : Compare activities of 3-(2-methylphenyl) vs. 3-(2-chlorophenyl) derivatives, where chloro substitution reduces antibacterial potency (MIC = 32 µg/mL vs. 8 µg/mL) .
  • Solubility : Use DMSO at ≤1% v/v to avoid cytotoxicity artifacts .

Q. What computational tools are suitable for predicting SAR (Structure-Activity Relationships)?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding to AChE (PDB ID: 4EY7) or COX-2 (PDB ID: 5KIR) .
  • QSAR models : Utilize Hammett constants (σ) for substituent electronic effects and logP for hydrophobicity .

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